molecular formula C19H21N5O2S B2651573 N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223778-85-5

N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2651573
CAS No.: 1223778-85-5
M. Wt: 383.47
InChI Key: WKHVRIPRPURXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This scaffold is substituted at position 2 with a pyrrolidin-1-yl group and at position 6 with an acetamide-linked 3,5-dimethylphenyl moiety. The thiazolo-pyrimidine system is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . Synthesis typically involves alkylation of thioxopyrimidinones with chloroacetamide derivatives, as seen in analogous protocols (e.g., alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl chloroacetamides) .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-7-13(2)9-14(8-12)21-15(25)10-24-11-20-17-16(18(24)26)27-19(22-17)23-5-3-4-6-23/h7-9,11H,3-6,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHVRIPRPURXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidinyl group and the acetamide moiety. Common reagents used in these reactions include various amines, acyl chlorides, and thionyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine vs. Thieno[2,3-d]pyrimidine

  • N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (): This compound replaces the thiazole ring with a thiophene (thieno) system, altering electronic properties. Pharmacological Impact: Thieno derivatives often exhibit distinct kinase inhibition profiles compared to thiazolo analogs due to differences in ring aromaticity and electronic distribution . Physicochemical Data: Melting point (143–145°C) is lower than thiazolo derivatives (e.g., 243–246°C for compound 11a in ), suggesting differences in crystalline packing .

Thiazolo[4,5-d]pyrimidine vs. Triazolo[4,5-d]pyrimidine

  • N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-triazolo[4,5-d]pyrimidinyl]acetamide () :
    • The triazole ring introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity.
    • Biological Relevance: Triazolo systems are prevalent in antiviral and anticancer agents, whereas thiazolo derivatives are more common in kinase inhibitors .

Substituent Modifications

Pyrrolidin-1-yl vs. Benzylidene Groups

  • (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine (11a, ) :
    • The benzylidene substituent introduces a planar, conjugated system, enhancing UV absorption (relevant for photodynamic therapies).
    • Compared to the pyrrolidin-1-yl group in the target compound, this moiety reduces basicity but improves π-stacking with aromatic residues in enzyme active sites .

3,5-Dimethylphenyl vs. 5-Methylfuran-2-yl

  • Compound 12 () :
    • The 5-methylfuran substituent increases oxygen content, improving solubility in polar solvents. However, the 3,5-dimethylphenyl group in the target compound offers higher metabolic stability due to reduced oxidative susceptibility .

Structure-Activity Relationship (SAR) Trends

  • Pyrrolidine vs.
  • Acetamide Linkers : The acetamide group in the target compound and ’s derivative facilitates hydrogen bonding with protease active sites, a feature absent in ester-linked analogs (e.g., ’s ethyl carboxylate) .
  • Aromatic Substituents : 3,5-Dimethylphenyl provides steric shielding against metabolic deactivation compared to unsubstituted phenyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.